molecular formula C10H15NO B2720673 [(3-Aminobutan-2-yl)oxy]benzene CAS No. 6437-84-9

[(3-Aminobutan-2-yl)oxy]benzene

Cat. No. B2720673
CAS RN: 6437-84-9
M. Wt: 165.236
InChI Key: ZJZBQXXUDKGJOZ-UHFFFAOYSA-N
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Description

“[(3-Aminobutan-2-yl)oxy]benzene” is a chemical compound with the molecular formula C10H15NO . It is also known by the synonym 2-Butanamine, 3-phenoxy- .


Synthesis Analysis

The synthesis of “[(3-Aminobutan-2-yl)oxy]benzene” involves a reaction with sodium hydroxide, hydroxylamine hydrochloride, and sodium acetate in ethanol and water . The reaction conditions and steps are detailed in the source .


Molecular Structure Analysis

The molecular structure of “[(3-Aminobutan-2-yl)oxy]benzene” consists of 10 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . The molecular weight is 165.23 .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of [(3-Aminobutan-2-yl)oxy]benzene, focusing on six unique fields:

Analytical Chemistry

In analytical chemistry, [(3-Aminobutan-2-yl)oxy]benzene is used as a standard or reference compound in various analytical techniques. It helps in the calibration of instruments and validation of methods, ensuring accurate and reliable results in quantitative and qualitative analyses .

properties

IUPAC Name

3-phenoxybutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(11)9(2)12-10-6-4-3-5-7-10/h3-9H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZBQXXUDKGJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)OC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-Aminobutan-2-yl)oxy]benzene

Synthesis routes and methods

Procedure details

A solution of 3-phenoxybutan-2-one oxime (28.8 g.) in dry ether (150 ml.) was added dropwise, over 45 minutes, to a stirred, refluxing mixture of lithium aluminium hydride (6.3 g.) in dry ether (100 ml.). Stirring and heating were continued for 4 hours and the mixture was cooled and treated cautiously with water (6.3 ml.) followed by 15% aqueous sodium hydroxide (6.3 ml.), and finally, water (18.9 ml.). The mixture was stirred for 30 minutes and then filtered. The filtrate was extracted with 2N-hydrochloric acid (150 ml.) and the acid extract was made strongly basic with sodium hydroxide and extracted with ether. The ether extract was dried over anhydrous potassium carbonate, evaporated, and distilled to give a fraction, b.p. 118°-124°/14 mm. Redistillation gave pure 2-phenoxybut-3-ylamine, b.p. 116°-118°/14 mm.
Name
3-phenoxybutan-2-one oxime
Quantity
28.8 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
6.3 mL
Type
reactant
Reaction Step Three
Quantity
6.3 mL
Type
reactant
Reaction Step Four
Name
Quantity
18.9 mL
Type
reactant
Reaction Step Five

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